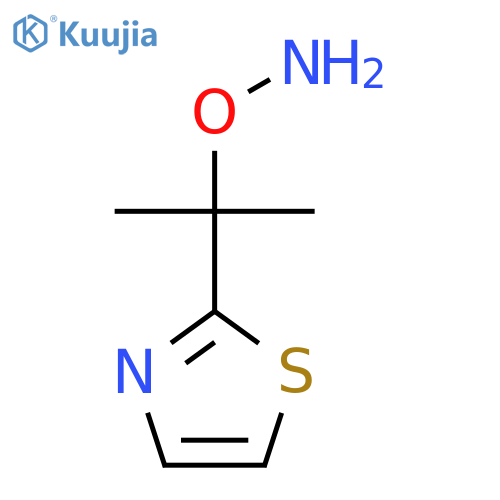Cas no 2228606-54-8 (O-2-(1,3-thiazol-2-yl)propan-2-ylhydroxylamine)

2228606-54-8 structure
商品名:O-2-(1,3-thiazol-2-yl)propan-2-ylhydroxylamine
O-2-(1,3-thiazol-2-yl)propan-2-ylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- EN300-1801767
- 2228606-54-8
- O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine
- O-2-(1,3-thiazol-2-yl)propan-2-ylhydroxylamine
-
- インチ: 1S/C6H10N2OS/c1-6(2,9-7)5-8-3-4-10-5/h3-4H,7H2,1-2H3
- InChIKey: XOBMKHCZRGNBHQ-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1C(C)(C)ON
計算された属性
- せいみつぶんしりょう: 158.05138412g/mol
- どういたいしつりょう: 158.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 76.4Ų
O-2-(1,3-thiazol-2-yl)propan-2-ylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1801767-1.0g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1801767-0.1g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 0.1g |
$1307.0 | 2023-09-19 | ||
| Enamine | EN300-1801767-0.25g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 0.25g |
$1366.0 | 2023-09-19 | ||
| Enamine | EN300-1801767-0.5g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 0.5g |
$1426.0 | 2023-09-19 | ||
| Enamine | EN300-1801767-2.5g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 2.5g |
$2912.0 | 2023-09-19 | ||
| Enamine | EN300-1801767-0.05g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 0.05g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1801767-10.0g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1801767-5g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 5g |
$4309.0 | 2023-09-19 | ||
| Enamine | EN300-1801767-5.0g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1801767-1g |
O-[2-(1,3-thiazol-2-yl)propan-2-yl]hydroxylamine |
2228606-54-8 | 1g |
$1485.0 | 2023-09-19 |
O-2-(1,3-thiazol-2-yl)propan-2-ylhydroxylamine 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
2228606-54-8 (O-2-(1,3-thiazol-2-yl)propan-2-ylhydroxylamine) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 624-75-9(Iodoacetonitrile)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
